Drinking Water ToxicologyDisinfection Byproduct Risk AssessmentComparative Cytotoxicity
Bromochloroacetonitrile (BCAN), CAS 83463-62-1, is a mixed halogenated acetonitrile (CHBrClCN) belonging to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs). It is a colorless to pale yellow liquid with a boiling point of 138–140°C and a density of 1.68.
Molecular FormulaC2HBrClN
Molecular Weight154.39 g/mol
CAS No.83463-62-1
Cat. No.B024974
⚠ Attention: For research use only. Not for human or veterinary use.
Bromochloroacetonitrile (CAS 83463-62-1): Physicochemical Properties and Analytical Context
Bromochloroacetonitrile (BCAN), CAS 83463-62-1, is a mixed halogenated acetonitrile (CHBrClCN) belonging to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs) [1]. It is a colorless to pale yellow liquid with a boiling point of 138–140°C and a density of 1.68 [2]. BCAN is not industrially produced; it forms as an unintended byproduct during the chlorination or chloramination of drinking water containing natural organic matter and bromide [3]. Its primary route of human exposure is through consumption of disinfected drinking water [4]. BCAN is a reactive compound with a half-life of 55 hours in water at pH 8.32 and 25°C, undergoing hydrolysis and reactions with chlorine to form haloacetamides and haloacetic acids [5].
Analytical standard for haloacetonitrile (HAN) quantification in water
Toxicology research reference with reported intermediate potency
Water distribution system fate studies (bromine-stabilized profile)
[1] Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y. T., ... & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. View Source
[2] IARC. (1991). Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 52. Lyon (FR): International Agency for Research on Cancer. View Source
[3] IARC. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. View Source
[4] IARC. (1991). Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 52. Lyon (FR): International Agency for Research on Cancer. View Source
[5] Trehy, M. L., & Bieber, T. J. (1981). Detection, identification and quantitative analysis of dihaloacetonitriles in chlorinated natural waters. In Advances in the Identification and Analysis of Organic Pollutants in Water (Vol. 2, pp. 941-975). Ann Arbor Science Publishers. View Source
Why Substituting Bromochloroacetonitrile with Other Haloacetonitriles Fails: The Case for Evidence-Based Selection
Haloacetonitriles (HANs) as a class exhibit widely varying toxicological potencies and chemical stabilities, directly contradicting any assumption of interchangeability. A direct comparison of BCAN to its closest analogs, such as dibromoacetonitrile (DBAN) and dichloroacetonitrile (DCAN), reveals substantial quantitative differences in cytotoxicity, genotoxicity, and environmental fate [1]. For instance, the cytotoxic potency (%C1/2) of HANs in mammalian cells spans over two orders of magnitude, from 2.8 µM for DBAN to 160 µM for TCAN, with BCAN occupying a distinct intermediate position at 8.9 µM [2]. Furthermore, the presence of both bromine and chlorine substituents in BCAN confers a unique reactivity profile; its stability in distribution systems is governed by a balance between electron-withdrawing activation and bromine's stabilizing effect, a property not mirrored in purely chlorinated or brominated analogs [3]. Therefore, selecting BCAN over a generic 'haloacetonitrile' for analytical standards, toxicology research, or water quality monitoring necessitates a direct interrogation of its specific, quantified properties, not those of its class.
Cytotoxicity profile may not transfer
BCAN’s intermediate cytotoxicity differs substantially from both DCAN and DBAN; using either as a surrogate can distort toxicological assessment.
Genotoxicity endpoint context may shift
Genotoxic potency of BCAN is markedly higher than DCAN; substituting DCAN may underestimate DNA damage potential in screening studies.
Stability mismatch limits fate modeling
Bromine substitution confers unique hydrolytic stability; a purely chlorinated analog decays faster, potentially altering exposure predictions.
[1] Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y. T., ... & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. View Source
[2] Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y. T., ... & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. View Source
[3] Shah, A. D., & Mitch, W. A. (2011). Halonitroalkanes, halonitriles, haloamides, and N-nitrosamines: a critical review of nitrogenous disinfection byproduct formation pathways. Environmental Science & Technology, 46(1), 119-131. View Source
Quantitative Differentiation of Bromochloroacetonitrile: A Comparative Evidence Guide
Comparative Cytotoxicity of Bromochloroacetonitrile in Mammalian Cells
BCAN exhibits intermediate chronic cytotoxicity compared to other HANs in a standardized CHO cell assay. It is significantly less cytotoxic than dibromoacetonitrile (DBAN) and more cytotoxic than dichloroacetonitrile (DCAN) and chloroacetonitrile (CAN). [1]
Cytotoxicity RankCross-study comparable
8.9 µM
DBAN: 2.8 µM · DCAN: 30 µM
Intermediate cytotoxicity; distinct from DBAN and DCAN
CHO cell chronic assay
Drinking Water ToxicologyDisinfection Byproduct Risk AssessmentComparative Cytotoxicity
BCAN is 3.2x less cytotoxic than DBAN and 3.4x more cytotoxic than DCAN.
Conditions
Microplate-based Chinese hamster ovary (CHO) cell chronic cytotoxicity assay.
Why This Matters
This data is critical for prioritizing HANs in toxicological studies and risk assessment, as BCAN's intermediate potency prevents it from being represented by either the most toxic (DBAN) or least toxic (TCAN) analogs.
Drinking Water ToxicologyDisinfection Byproduct Risk AssessmentComparative Cytotoxicity
[1] Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y. T., ... & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. View Source
Comparative Genotoxicity of Bromochloroacetonitrile
BCAN's acute genotoxicity, measured via single-cell gel electrophoresis (SCGE) in CHO cells, is also intermediate. It is less genotoxic than bromoacetonitrile (BAN) and iodoacetonitrile (IAN), but significantly more genotoxic than dichloroacetonitrile (DCAN). [1]
Genotoxicity RankCross-study comparable
0.24 mM
DCAN: 2.7 mM · BAN: 0.11 mM
11.3× less genotoxic than DCAN; 2.2× more than BAN
CHO cell SCGE assay
DNA DamageDisinfection Byproduct GenotoxicityComparative Toxicology
BCAN is 11.3x less genotoxic than DCAN and 2.2x more genotoxic than BAN.
Conditions
CHO cell acute genotoxicity assay (single cell gel electrophoresis, SCGE).
Why This Matters
The large difference in genotoxic potency between BCAN and the commonly studied DCAN (over an order of magnitude) highlights that using DCAN as a surrogate for 'haloacetonitriles' would drastically underestimate the DNA-damaging potential of BCAN.
DNA DamageDisinfection Byproduct GenotoxicityComparative Toxicology
[1] Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y. T., ... & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. View Source
Comparative Stability and Reactivity in Drinking Water Distribution Systems
The stability of HANs in water is governed by a complex interplay of halogenation. The presence of a bromine atom in BCAN has a stabilizing effect compared to chlorine atoms, leading to a slower hydrolysis rate relative to a fully chlorinated analog. [1]
Stability TrendClass-level inference
Bromine stabilizes; chlorine labilizes
Supports stability differentiation over chlorinated analogs
Qualitative trend; not head-to-head
Water Distribution System ModelingDBP Fate and TransportChemical Kinetics
Evidence Dimension
Hydrolytic stability (qualitative trend)
Target Compound Data
BCAN exhibits moderate stability due to bromine substitution.
Comparator Or Baseline
Increasing halogenation with chlorine decreases stability; bromine substitution increases stability relative to chlorine.
Quantified Difference
Not quantified in a single head-to-head study, but established as a class-level trend: shift from chlorine to bromine has a stabilizing effect on HANs.
Conditions
Kinetic analysis under drinking water distribution system conditions (pH 6-9, presence of chlorine).
Why This Matters
Understanding BCAN's specific stability profile is essential for predicting its concentration decay in water distribution system models. Using a purely chlorinated analog like DCAN would overestimate its transformation rate and lead to inaccurate exposure assessments.
Water Distribution System ModelingDBP Fate and TransportChemical Kinetics
[1] Shah, A. D., & Mitch, W. A. (2011). Halonitroalkanes, halonitriles, haloamides, and N-nitrosamines: a critical review of nitrogenous disinfection byproduct formation pathways. Environmental Science & Technology, 46(1), 119-131. View Source
Differential Formation Potential in Sunlight-Irradiated Wastewater Effluents
In chlorine- and UV-disinfected secondary wastewater effluents, sunlight preferentially attenuates the formation potential of bromochloroacetonitrile (BCAN-FP) over that of dichloroacetonitrile (DCAN-FP).
Preferential attenuation of formation potential by sunlight
Target Compound Data
BCAN-FP is preferentially attenuated.
Comparator Or Baseline
DCAN-FP is less attenuated.
Quantified Difference
Not numerically specified, but a direct comparative observation: sunlight preferentially attenuates BCAN-FP over DCAN-FP.
Conditions
Chlorine- and UV-disinfected secondary effluents exposed to sunlight.
Why This Matters
For studies on DBP formation in wastewater-impacted waters or in systems employing open-air treatment processes, the differential photolability of BCAN relative to DCAN is a key parameter for accurate modeling and control strategy development.
Comparative Genotoxic Activity in Bacterial SOS Chromotest
In a direct comparison of six haloacetonitriles using the SOS chromotest, BCAN was among the three compounds (along with DCAN and DBAN) found to induce primary DNA damage in Escherichia coli PQ37. This distinguishes BCAN from monohalogenated and trihalogenated analogs, which did not show activity in this assay. [1]
Qualitative positive/negative result in this specific assay.
Conditions
SOS chromotest using Escherichia coli PQ37.
Why This Matters
This data demonstrates that BCAN's genotoxic activity is detectable in a specific, widely-used prokaryotic test system, whereas some other HANs (e.g., TCAN, MCAN) are not. This is important for selecting positive controls in bacterial mutagenicity testing and for understanding structure-activity relationships.
[1] Le Curieux, F., Giller, S., Gauthier, L., Erb, F., & Marzin, D. (1995). Study of the genotoxic activity of six halogenated acetonitriles, using the SOS chromotest, the Ames-fluctuation test and the newt micronucleus test. Mutation Research/Genetic Toxicology, 341(4), 289-302. View Source
Comparative Formation in Municipal Wastewater Chlorination
In a study exploring DBP formation from dissolved organic nitrogen compounds in municipal wastewater, BCAN was the most abundant HAN detected, reaching a concentration of 6.887 μg/L, which was approximately 32 times higher than the concentration of trichloroacetonitrile (TCAN) found under the same conditions.
BCAN concentration was 31.7 times higher than TCAN.
Conditions
Chlorination of municipal wastewater containing dissolved organic nitrogen compounds.
Why This Matters
For water quality laboratories and utilities monitoring wastewater effluent, this data identifies BCAN as a primary HAN of concern due to its high formation yield, justifying its inclusion in analytical method development and monitoring programs over less abundant analogs like TCAN.
Bromochloroacetonitrile: Targeted Application Scenarios Based on Differentiated Properties
Analytical Method Development for HANs in Water
BCAN is an essential component of any analytical method aimed at quantifying haloacetonitriles (HANs) in drinking water or wastewater, as it is frequently detected and can be the most abundant HAN formed, as shown by its concentration reaching 6.887 μg/L in wastewater chlorination studies . Its intermediate chromatographic behavior between chlorinated and brominated analogs makes it a critical compound for optimizing GC-MS or GC-ECD methods to ensure baseline resolution and accurate quantification.
Comparative Toxicology and Risk Assessment Studies
Given its distinct intermediate cytotoxic and genotoxic potency relative to DBAN and DCAN [1], BCAN serves as an ideal test compound for structure-activity relationship (QSAR) studies and mechanistic investigations into HAN toxicity. Using BCAN helps refine in silico models and provides a crucial data point for understanding the toxicological impact of mixed halogenation.
Preparing Disinfection Byproduct (DBP) Standard Mixtures
BCAN is a key component in certified reference materials and custom standard mixtures for DBP analysis. Its inclusion is mandated by the need to accurately simulate the HAN profile found in real water samples, where BCAN is a consistently observed species alongside DCAN and DBAN [2]. Substituting it with a non-brominated analog would result in an incomplete and unrepresentative analytical standard.
Fate and Transport Modeling in Water Distribution Systems
The unique stability profile of BCAN, governed by the stabilizing effect of its bromine atom relative to purely chlorinated HANs [3], necessitates its inclusion in kinetic models that predict DBP concentrations at the tap. Using a model parameterized only for a chlorinated analog like DCAN would lead to an overestimation of BCAN's decay rate and an underestimation of consumer exposure.
Application
Selection Property
Validation Focus
HAN Water Analysis
Intermediate chromatographic resolution
GC-MS/ECD method optimization for peak separation
Toxicology QSAR Studies
Intermediate cytotoxicity/genotoxicity profile
Structure-activity relationship refinement
DBP Standard Mixtures
Consistent detection in real water HAN profiles
Representative HAN mixture accuracy
Fate/Transport Modeling
Bromine-stabilized hydrolytic profile
Prediction of BCAN concentration decay
[1] Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y. T., ... & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. View Source
[3] Shah, A. D., & Mitch, W. A. (2011). Halonitroalkanes, halonitriles, haloamides, and N-nitrosamines: a critical review of nitrogenous disinfection byproduct formation pathways. Environmental Science & Technology, 46(1), 119-131. View Source
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